molecular formula C15H20N2O2 B14479208 5-tert-Butyl-L-tryptophan CAS No. 69527-38-4

5-tert-Butyl-L-tryptophan

Katalognummer: B14479208
CAS-Nummer: 69527-38-4
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: RKDCXTXXHBZOBP-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-tert-Butyl-L-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a tert-butyl group at the 5-position of the indole ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-L-tryptophan typically involves the direct tert-butylation of tryptophan. This process can be achieved under simulated conditions of acidolytic cleavage of protecting groups based on a tert-butyl moiety. The reaction yields the tri-substituted amino acid as the main product . The structural elucidation of this substance and other tert-butylated products is often achieved through spectroscopic methods, such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of tert-butanol in the presence of a heterogeneous catalyst prepared from concentrated sulfuric acid dispersed on powdered anhydrous magnesium sulfate . This method ensures efficient tert-butylation of the amino acid.

Analyse Chemischer Reaktionen

Types of Reactions: 5-tert-Butyl-L-tryptophan undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can target the indole ring or the tert-butyl group, depending on the reagents used.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce various reduced forms of the indole ring.

Wissenschaftliche Forschungsanwendungen

5-tert-Butyl-L-tryptophan has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-tert-Butyl-L-tryptophan involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The indole ring plays a crucial role in the compound’s ability to interact with biological macromolecules, affecting processes such as signal transduction and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

    Tryptophan: The parent compound, lacking the tert-butyl group.

    5-Methyl-L-tryptophan: A similar derivative with a methyl group at the 5-position.

    5-Fluoro-L-tryptophan: Another derivative with a fluorine atom at the 5-position.

Comparison: 5-tert-Butyl-L-tryptophan is unique due to the presence of the bulky tert-butyl group, which significantly alters its chemical and biological properties compared to other tryptophan derivatives. This modification can enhance the compound’s stability, binding affinity, and overall reactivity, making it a valuable tool in various research applications .

Eigenschaften

CAS-Nummer

69527-38-4

Molekularformel

C15H20N2O2

Molekulargewicht

260.33 g/mol

IUPAC-Name

(2S)-2-amino-3-(5-tert-butyl-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)10-4-5-13-11(7-10)9(8-17-13)6-12(16)14(18)19/h4-5,7-8,12,17H,6,16H2,1-3H3,(H,18,19)/t12-/m0/s1

InChI-Schlüssel

RKDCXTXXHBZOBP-LBPRGKRZSA-N

Isomerische SMILES

CC(C)(C)C1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N

Kanonische SMILES

CC(C)(C)C1=CC2=C(C=C1)NC=C2CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.